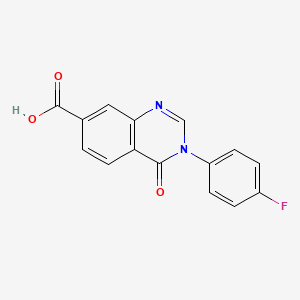
3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is a chemical compound belonging to the quinazoline class. Quinazolines are heterocyclic aromatic organic compounds with a fused benzene and pyrimidine ring. This compound is characterized by the presence of a fluorophenyl group at the 4-position of the quinazoline ring, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid typically involves the following steps:
Condensation Reaction: The starting materials, such as 4-fluorobenzonitrile and an appropriate amine, undergo a condensation reaction to form an intermediate quinazoline derivative.
Oxidation: The intermediate is then oxidized to introduce the keto group at the 4-position, resulting in the formation of the 4-oxo-3,4-dihydroquinazoline core.
Carboxylation: Finally, the carboxylic acid group is introduced at the 7-position through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with additional functional groups.
Reduction: Reduction reactions can be employed to convert the keto group to a hydroxyl group.
Substitution: Substitution reactions at different positions of the quinazoline ring can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Derivatives with additional carbonyl groups or hydroxyl groups.
Reduction Products: Hydroxylated derivatives of the quinazoline core.
Substitution Products: Substituted quinazolines with different functional groups at various positions.
Scientific Research Applications
3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Quinazoline: The parent compound without the fluorophenyl group.
4-Fluorocinnamic Acid: A related compound with a similar fluorophenyl group but a different core structure.
3-(4-Fluorophenyl)propionic Acid: Another related compound with a propionic acid group instead of the quinazoline core.
Uniqueness: 3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid is unique due to its specific combination of the quinazoline core and the fluorophenyl group, which can influence its chemical reactivity and biological activity. This combination provides distinct properties compared to other similar compounds.
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-oxoquinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-10-2-4-11(5-3-10)18-8-17-13-7-9(15(20)21)1-6-12(13)14(18)19/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUFMVPXDRHCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
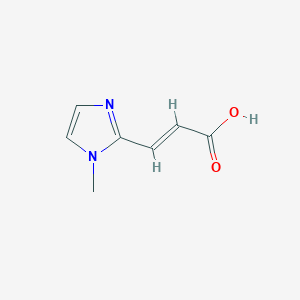
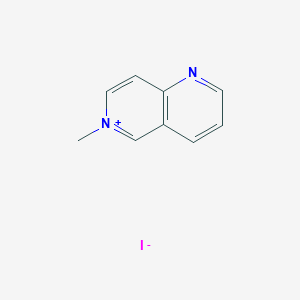
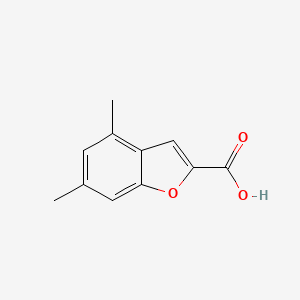
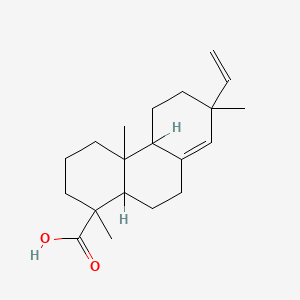
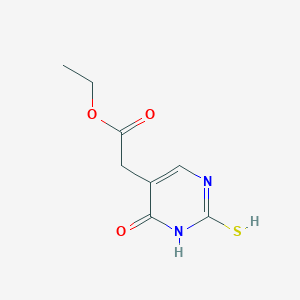
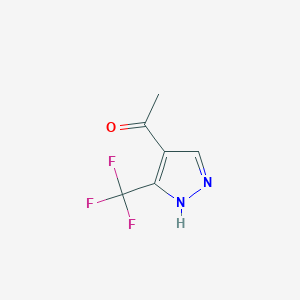
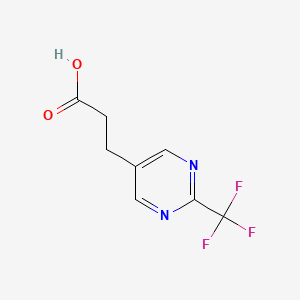
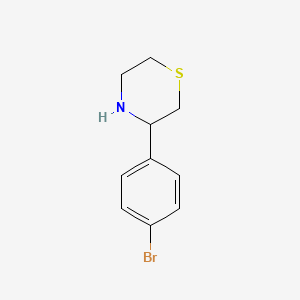

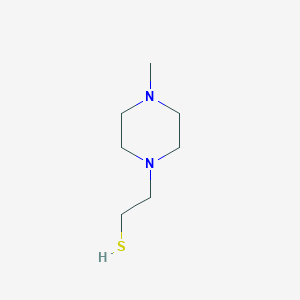
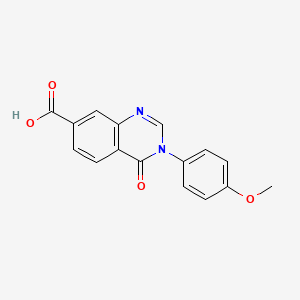
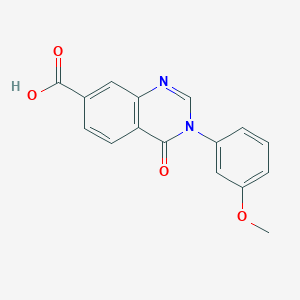
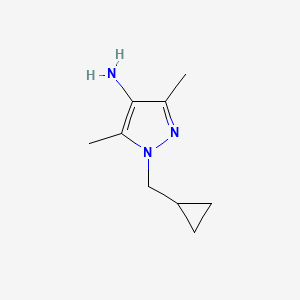
![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B7841528.png)
